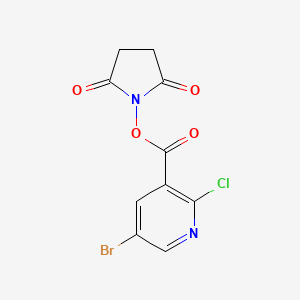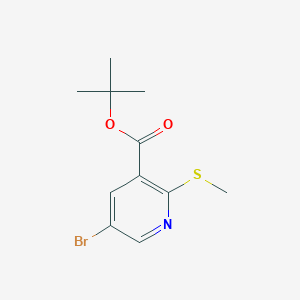![molecular formula C10H18ClNO2 B1485935 Ácido 3-{8-Azabiciclo[3.2.1]octan-3-il}propanoico clorhidrato CAS No. 2097969-68-9](/img/structure/B1485935.png)
Ácido 3-{8-Azabiciclo[3.2.1]octan-3-il}propanoico clorhidrato
Descripción general
Descripción
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is a chemical compound with a bicyclic structure containing nitrogen and oxygen atoms It is a hydrochloride salt of 3-{8-azabicyclo[321]octan-3-yl}propanoic acid, which is a derivative of octahydroazocine
Aplicaciones Científicas De Investigación
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be used in biological studies to investigate its interactions with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is a derivative of the tropane alkaloids family . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
The mode of action of 3-{8-Azabicyclo[32It can be inferred from the structure of the compound that it may interact with its targets in a manner similar to other tropane alkaloids .
Biochemical Pathways
The specific biochemical pathways affected by 3-{8-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar biochemical pathways .
Result of Action
The specific molecular and cellular effects of 3-{8-Azabicyclo[32It can be inferred from the structure of the compound that it may have similar effects to other tropane alkaloids .
Análisis Bioquímico
Biochemical Properties
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serotonin receptors, which are involved in numerous physiological processes such as mood regulation, appetite, and sleep . The nature of these interactions often involves binding to the active sites of these receptors, modulating their activity and downstream signaling pathways.
Cellular Effects
The effects of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors expressed on the cell surface.
Molecular Mechanism
At the molecular level, 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in gene expression, influencing various cellular processes. Additionally, the compound may interact with other enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under specific conditions, but its activity can degrade over time . Long-term exposure to the compound can lead to sustained changes in cellular function, which are crucial for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride vary with different dosages. Low doses may result in beneficial effects, such as modulation of serotonin receptor activity, while high doses can lead to toxic or adverse effects . Understanding the dosage effects is critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its activity and function. Understanding these processes is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Studying the subcellular localization can provide insights into the mechanisms underlying its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic amine precursor, such as 8-azabicyclo[3.2.1]octane.
Functionalization: The bicyclic amine is then functionalized to introduce the propanoic acid moiety. This can be achieved through various organic reactions, such as nucleophilic substitution or addition reactions.
Hydrochloride Formation: The resulting propanoic acid derivative is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Comparación Con Compuestos Similares
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound is structurally similar but contains an oxygen atom in the bicyclic ring.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate: Another related compound with a methyl group and an acetate moiety.
Uniqueness: 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is unique due to its specific structural features and potential applications in various fields. Its bicyclic structure and functional groups make it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)4-1-7-5-8-2-3-9(6-7)11-8;/h7-9,11H,1-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRWDAYKZBJOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1485854.png)








![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)


![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)
